2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of chloro, piperidine, and sulfonyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(piperidine-1-sulfonyl)aniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include:
Scale-Up: Optimizing reaction conditions for large-scale production.
Purification: Implementing efficient purification techniques, such as chromatography or crystallization, to obtain high-purity product.
Safety: Ensuring proper handling of hazardous reagents and maintaining stringent safety protocols.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, azide substitution yields the corresponding azide derivative.
Oxidation: Oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction may produce amine derivatives.
Hydrolysis: Hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide
- 2-chloro-N-phenylacetamide
- 2-chloro-N-[2-chloro-5-(morpholine-1-sulfonyl)phenyl]acetamide
Uniqueness
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to the presence of both chloro and piperidine-1-sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c14-9-13(18)16-12-8-10(4-5-11(12)15)21(19,20)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSMJJAGQWDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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